2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine
Description
Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemistry
Pyrazole and pyridine are two of the most prominent classes of nitrogen-containing heterocycles, each possessing a unique profile of reactivity and utility that makes them indispensable in modern chemistry.
Pyrazole , a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile building block. mdpi.com One nitrogen atom is pyrrole-like (acidic), while the other is pyridine-like (basic), conferring amphoteric properties upon the ring. nih.gov This structure is a key component in numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. nih.govresearchgate.net The success of pyrazole-containing drugs has solidified its status as a privileged scaffold in medicinal chemistry. researchgate.net
Pyridine , a six-membered aromatic heterocycle, is an analog of benzene (B151609) containing one nitrogen atom. Its basicity and stability make it a common solvent and reagent in organic synthesis. mdpi.com In medicinal chemistry, the pyridine ring is a fundamental pharmacophore found in a multitude of approved drugs. researchgate.net It serves as a crucial scaffold in the development of agents for various diseases, with notable efficacy in anticancer research due to its ability to interact with key biological receptors. researchgate.net
The distinct yet complementary electronic and structural features of these two heterocycles make their combination in a single molecular framework a compelling strategy for designing novel functional molecules.
| Feature | Pyrazole | Pyridine |
|---|---|---|
| Ring Structure | Five-membered aromatic ring | Six-membered aromatic ring |
| Nitrogen Atoms | Two (adjacent, positions 1 and 2) | One |
| Key Chemical Property | Amphoteric (acidic and basic nitrogens) | Weakly basic |
| Primary Role in Medicinal Chemistry | Privileged scaffold for anti-inflammatory, analgesic, antimicrobial, and antitumor agents. nih.gov | Fundamental pharmacophore, especially in anticancer drug development. researchgate.net |
| Role in Coordination Chemistry | Versatile ligand component, capable of various coordination modes. nih.gov | Common N-donor ligand. nih.gov |
Evolution and Research Trajectories of Pyrazolyl-Pyridine Ligands
The strategic fusion of pyrazole and pyridine rings has given rise to a robust class of compounds known as pyrazolyl-pyridine ligands. These are highly sought-after in coordination chemistry, often considered as analogs to the well-studied 2,2'-bipyridine (B1663995) ligands. rsc.org The coordination chemistry of pyrazolyl-based ligands has been a subject of extensive investigation for decades, driven by their capacity to adopt various coordination modes and form stable complexes with a wide array of transition metals. nih.govtandfonline.com
Early research focused on establishing the fundamental coordination behavior of simple pyrazolyl-pyridines. Subsequent investigations have evolved along several key trajectories:
Catalysis: A significant area of research involves the use of metal complexes derived from pyrazolyl-pyridine ligands as catalysts. These have shown promise in a range of organic transformations, including olefin oligomerization and polymerization. nih.govnih.gov The tunability of the ligand's steric and electronic properties allows for fine-control over the catalytic activity and selectivity of the metallic center.
Materials Science: The rigid and predictable coordination geometry of these ligands makes them excellent candidates for constructing supramolecular architectures, coordination polymers, and metal-organic frameworks (MOFs). Researchers are exploring these materials for applications in gas storage, separation, and as switchable materials exhibiting phenomena like spin crossover (SCO).
Photophysics: More recently, pyrazolyl-pyridine ligands have been incorporated into luminescent metal complexes, particularly with copper(I), iridium(III), and platinum(II). nih.gov The goal is to develop new phosphorescent materials with tunable emission properties for applications in areas such as organic light-emitting diodes (OLEDs).
The research trajectory shows a clear progression from fundamental synthesis and coordination studies to the targeted design of functional molecules and materials with specific catalytic, electronic, or photophysical properties.
| Era | Research Focus | Key Applications/Findings |
|---|---|---|
| Late 20th Century | Fundamental Coordination Chemistry | Exploration of diverse coordination modes with various transition metals. nih.gov |
| Early 2000s | Homogeneous Catalysis | Development of catalysts for olefin transformations and other organic reactions. nih.gov |
| 2010s | Materials and Supramolecular Chemistry | Design of spin-crossover (SCO) materials, coordination polymers, and MOFs. |
| Contemporary | Photophysics and Functional Materials | Creation of emissive complexes for OLEDs and advanced sensor applications. nih.gov |
Structural Motif and Core Features of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine
The molecular architecture of this compound is defined by the direct covalent linkage between the 2-position of the pyridine ring and the N1 position of the 3,5-diphenyl-substituted pyrazole ring. This arrangement results in a compact and sterically hindered molecule with distinct features that govern its chemical behavior, particularly as a ligand in coordination chemistry.
The core structural features include:
Bidentate N,N-Chelating System: The molecule is an archetypal N,N-bidentate ligand. It forms a stable five-membered chelate ring upon coordination to a metal ion through the nitrogen atom of the pyridine ring and the sp²-hybridized N2 atom of the pyrazole ring. This chelating ability is a hallmark of the pyrazolyl-pyridine ligand family.
Steric Encumbrance: The two phenyl groups attached to the C3 and C5 positions of the pyrazole ring introduce significant steric bulk. This steric hindrance is a critical feature that influences the ligand's coordination geometry, the stability of its metal complexes, and the accessibility of the coordinated metal center to substrates in potential catalytic applications. Due to steric strain, the phenyl rings are typically twisted out of the plane of the central pyrazole ring. In analogous 3,5-diphenylpyrazole (B73989) structures, dihedral angles between the phenyl and pyrazole rings can vary significantly.
Rigid Ligand Backbone: The direct bond between the pyridine and pyrazole rings, without a flexible linker (such as the methylene (B1212753) group found in related ligands), creates a relatively rigid backbone. tandfonline.com This rigidity imparts conformational pre-organization, which can be advantageous in forming well-defined and stable coordination complexes.
These structural characteristics—a rigid bidentate core flanked by bulky phenyl substituents—make this compound a ligand capable of enforcing specific coordination geometries and electronic environments upon a metal center.
Structure
3D Structure
Properties
CAS No. |
76211-98-8 |
|---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C20H15N3/c1-3-9-16(10-4-1)18-15-19(17-11-5-2-6-12-17)23(22-18)20-13-7-8-14-21-20/h1-15H |
InChI Key |
NJTFZAIQMJIJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Pyrazolyl Pyridine Systems
General Synthetic Routes to Pyrazolyl-Pyridine Ligands
The creation of pyrazolyl-pyridine ligands is a cornerstone of coordination chemistry, owing to their versatile chelating properties. The synthetic strategies are typically designed to first construct the individual heterocyclic rings, which are then joined. The order of these steps can be varied to achieve the desired substitution pattern.
The most prevalent and historically significant method for synthesizing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This approach, often referred to as the Knorr pyrazole synthesis, is a robust and high-yielding pathway to a wide array of substituted pyrazoles.
The fundamental reaction involves the nucleophilic attack of the hydrazine on the two carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. When an unsymmetrical 1,3-diketone is used with a substituted hydrazine, a mixture of two regioisomers can be formed. nih.gov
Key aspects of this reaction include:
Reactants : A 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine, or a heterocyclic hydrazine).
Catalysts : The reaction is often catalyzed by acids (e.g., acetic acid, hydrochloric acid) to activate the carbonyl groups towards nucleophilic attack.
Conditions : Reaction conditions can be modified, from refluxing in a protic solvent like ethanol (B145695) to using microwave irradiation to accelerate the reaction rate. semanticscholar.org
The general mechanism for the acid-catalyzed cyclocondensation is outlined below:
Protonation of one of the carbonyl groups of the 1,3-diketone.
Nucleophilic attack by the terminal nitrogen of the hydrazine on the activated carbonyl carbon.
A subsequent intramolecular nucleophilic attack by the other nitrogen atom on the second carbonyl group.
Dehydration of the resulting heterocyclic intermediate to yield the stable, aromatic pyrazole ring.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Dibenzoylmethane (B1670423) | Hydrazine Hydrate | Ethanol, Reflux | 3,5-Diphenyl-1H-pyrazole | researchgate.net |
| Acetylacetone | Phenylhydrazine | Acetic Acid, Heat | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |
| 1,3-Diketones | Arylhydrazines | DMSO, K2CO3, Microwave | 1-Aryl-3,5-disubstituted pyrazoles | semanticscholar.org |
Functionalizing a pre-existing pyridine (B92270) ring is a critical step in many synthetic routes, allowing for the introduction of linking points or modulating the electronic properties of the final ligand. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack, particularly when activated by an electron-withdrawing group or upon N-oxide formation. Conversely, electrophilic substitution is challenging and typically requires harsh conditions.
Common strategies for functionalizing the pyridine ring include:
Nucleophilic Aromatic Substitution (SNAr) : Halopyridines, especially those with halogens at the 2- or 4-positions (e.g., 2-chloropyridine, 2-fluoropyridine), are excellent substrates for SNAr reactions. The pyrazole anion, generated by a base, can act as a potent nucleophile to displace the halide and form a C-N bond.
Transition Metal-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form C-N bonds. This involves coupling a halopyridine with the NH group of a pyrazole in the presence of a palladium or copper catalyst, a suitable ligand, and a base.
Direct C-H Functionalization : Emerging methods focus on the direct functionalization of pyridine C-H bonds, which avoids the pre-functionalization step of introducing a halogen. nih.gov Palladium-catalyzed C-H arylation can be used to directly couple pyrazole with pyridine, although regioselectivity can be a challenge. nih.gov
The 3,5-diphenyl-1H-pyrazole core is a common building block for the target compound and its analogues. Its synthesis is a straightforward application of the Knorr pyrazole synthesis. The most common and efficient method involves the cyclocondensation of dibenzoylmethane with hydrazine hydrate.
The reaction is typically carried out by refluxing the two reactants in a solvent such as ethanol, often with a catalytic amount of acid. The symmetry of dibenzoylmethane ensures that only one product isomer is formed.
An alternative route starts from chalcones (α,β-unsaturated ketones). researchgate.net This multi-step process involves the epoxidation of a chalcone (B49325), followed by reaction with hydrazine hydrate and subsequent acid-catalyzed dehydration to yield the 3,5-diphenyl-1H-pyrazole. researchgate.net
| Starting Materials | Key Steps | Advantages | Reference |
|---|---|---|---|
| Dibenzoylmethane, Hydrazine Hydrate | One-step cyclocondensation | High yield, simple procedure, single isomer | researchgate.net |
| Chalcone, Hydrazine Hydrate | Epoxidation, reaction with hydrazine, dehydration | Utilizes readily available chalcone precursors | researchgate.net |
Synthesis of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine and Related Analogues
The final assembly of the target compound can be achieved through several distinct pathways, primarily differing in which bond is formed last to connect the two heterocyclic rings.
There are two principal direct routes to this compound:
Route A: Condensation of 2-Hydrazinylpyridine with Dibenzoylmethane
This is a direct application of the Knorr pyrazole synthesis where the pyridine moiety is introduced via the hydrazine component. 2-Hydrazinylpyridine is reacted with dibenzoylmethane in a suitable solvent like ethanol or acetic acid under reflux. The cyclocondensation proceeds to directly form the final product. The symmetric nature of the dibenzoylmethane ensures that no regioisomers are formed with respect to the phenyl groups on the pyrazole ring.
Route B: N-Arylation of 3,5-Diphenyl-1H-pyrazole
This pathway involves the formation of a C-N bond between the N1 position of the pre-synthesized 3,5-diphenyl-1H-pyrazole and the C2 position of a pyridine ring. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
The pyrazole is first deprotonated with a suitable base (e.g., potassium tert-butoxide, sodium hydride, or potassium carbonate) to form the pyrazolate anion. researchgate.net This anion then acts as a nucleophile, attacking an activated pyridine derivative such as 2-fluoropyridine (B1216828) or 2-chloropyridine. The reaction is typically conducted in a polar aprotic solvent like DMSO or DMF at elevated temperatures. semanticscholar.orgresearchgate.net The higher reactivity of 2-fluoropyridine often allows for milder reaction conditions compared to 2-chloropyridine.
Introducing a flexible methylene (B1212753) (-CH₂-) bridge between the pyrazole and pyridine rings alters the ligand's bite angle and conformational freedom. The synthesis of 2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine is typically achieved through an N-alkylation reaction.
The common strategy involves:
Synthesis of 3,5-diphenyl-1H-pyrazole : Prepared as described in section 2.1.3.
N-Alkylation : The 3,5-diphenyl-1H-pyrazole is reacted with 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine. The reaction is carried out in the presence of a base (such as potassium carbonate or sodium hydroxide) in a polar solvent like acetonitrile (B52724) or DMF. The base deprotonates the pyrazole's NH group, and the resulting anion displaces the halide on the picolyl halide to form the desired methylene-bridged product. nih.govresearchgate.net
The structure of the resulting compound, C₂₁H₁₇N₃, has been confirmed by X-ray crystallography, which shows the phenyl ring at the 3-position to be nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is significantly twisted due to steric hindrance with the methylenepyridine group. nih.govresearchgate.net
| Pyrazole Precursor | Pyridine Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 3,5-Diphenyl-1H-pyrazole | 2-(Chloromethyl)pyridine hydrochloride | NaOH, H₂O/CH₂Cl₂, Phase Transfer Catalyst | 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine | nih.govresearchgate.net |
Precursor Chemistry and Intermediate Compounds
The formation of the this compound structure is primarily achieved through the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This pathway is a variation of the well-known Paal-Knorr pyrazole synthesis.
The principal precursors for this synthesis are:
1,3-Diphenyl-1,3-propanedione (Dibenzoylmethane): This symmetric β-diketone serves as the three-carbon backbone for the pyrazole ring, ultimately providing the two phenyl substituents at positions 3 and 5.
2-Hydrazinopyridine (B147025): This substituted hydrazine provides the two adjacent nitrogen atoms required for the pyrazole heterocycle and simultaneously introduces the pyridine ring at the N1 position of the pyrazole.
The reaction mechanism proceeds through the initial nucleophilic attack of one of the nitrogen atoms of 2-hydrazinopyridine on one of the carbonyl carbons of dibenzoylmethane. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The process typically involves the formation of a transient hydrazone or enamine intermediate before the final ring-closing and aromatization steps occur.
Alternative precursors can include chalcones (α,β-unsaturated ketones). researchgate.netsemanticscholar.org In this approach, a chalcone derivative reacts with 2-hydrazinopyridine to form a pyrazoline intermediate, which is then oxidized to the corresponding aromatic pyrazole. semanticscholar.org
| Precursor Type | Specific Compound | Role in Synthesis |
|---|---|---|
| β-Diketone | 1,3-Diphenyl-1,3-propanedione | Provides the C3, C4, and C5 atoms and the phenyl substituents for the pyrazole ring. |
| Substituted Hydrazine | 2-Hydrazinopyridine | Provides the N1 and N2 atoms for the pyrazole ring and the N1-pyridyl substituent. |
| Chalcone (Alternative) | 1,3-Diphenylpropenone | Reacts with hydrazine to form a pyrazoline intermediate, which is then oxidized. |
Functionalization and Derivatization Strategies
Functionalization of the pyrazolyl-pyridine scaffold can be achieved either by modifying the precursors before synthesis or by altering the final compound, although the latter is less common for this particular structure.
The substitution at the N1 position of the pyrazole ring is a defining characteristic of this compound. This modification is typically incorporated during the primary synthesis rather than as a post-synthetic derivatization. Two main strategies exist:
Direct Synthesis: As detailed previously, the most direct method involves the reaction of dibenzoylmethane with 2-hydrazinopyridine. In this case, the pyridyl group is introduced at the N1 position from the outset. Varying the hydrazine precursor (e.g., using substituted 2-hydrazinopyridines) allows for the synthesis of a library of N1-modified analogs.
N-Arylation of a Pre-formed Pyrazole: An alternative strategy involves a two-step process. First, 3,5-diphenyl-1H-pyrazole is synthesized from the reaction of dibenzoylmethane and hydrazine hydrate. researchgate.net The resulting pyrazole, which has a proton on the N1 nitrogen, can then undergo an N-arylation reaction with a suitable pyridine derivative, such as 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine). This reaction is often catalyzed by a copper or palladium complex in a process analogous to an Ullmann condensation or Buchwald-Hartwig amination. This method offers modularity, allowing different aryl or heteroaryl groups to be attached to the pyrazole N1 position.
The efficiency of the synthesis of this compound and its derivatives is significantly influenced by the electronic properties of substituents on the aromatic rings of the precursors.
Substituents on the 1,3-Diketone (Dibenzoylmethane):
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) can decrease the reactivity of the carbonyl groups, potentially slowing down the reaction rate. However, they can stabilize carbocation-like intermediates, which may lead to higher yields in some cases.
Substituents on the Hydrazine (2-Hydrazinopyridine):
Electron-Donating Groups on the pyridine ring increase the nucleophilicity of the hydrazine nitrogens, generally leading to faster reaction rates.
Electron-Withdrawing Groups on the pyridine ring decrease the hydrazine's nucleophilicity, which can hinder the reaction and may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve acceptable yields.
| Precursor | Substituent Type | Example | Effect on Reactivity/Yield |
|---|---|---|---|
| Dibenzoylmethane | Electron-Withdrawing | 4-Nitro, 4-Chloro | Increases carbonyl electrophilicity; may require optimization of conditions. |
| Dibenzoylmethane | Electron-Donating | 4-Methoxy, 4-Methyl | Decreases carbonyl electrophilicity; may require longer reaction times. |
| 2-Hydrazinopyridine | Electron-Withdrawing | 5-Nitro | Decreases hydrazine nucleophilicity; generally lowers reaction rate and yield. |
| 2-Hydrazinopyridine | Electron-Donating | 4-Methyl | Increases hydrazine nucleophilicity; generally improves reaction rate. |
Modern synthetic strategies often aim to increase efficiency by combining multiple reaction steps into a single operation, thereby avoiding the isolation of intermediates.
Multi-component Reactions (MCRs): While a direct three-component synthesis for this compound is not commonly reported, analogous 1,3,5-trisubstituted pyrazoles can be synthesized via MCRs. For instance, a one-pot reaction involving an aldehyde, a ketone, and a hydrazine can generate the pyrazole core. nih.gov A hypothetical MCR for the target compound could involve the in-situ formation of a chalcone from benzaldehyde (B42025) and acetophenone, which then reacts with 2-hydrazinopyridine in the same pot.
Cascade Synthesis from Chalcones: A highly efficient one-pot approach for synthesizing 3,5-diphenyl-1H-pyrazoles involves the reaction of chalcones with hydrazine. semanticscholar.org This method can be adapted by using 2-hydrazinopyridine. The process begins with the Michael addition of the hydrazine to the α,β-unsaturated ketone system of the chalcone, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final aromatic pyrazole. Some protocols utilize environmentally benign methods like mechanochemical ball milling to achieve high yields in short reaction times without the need for solvents. semanticscholar.org This approach combines several steps (addition, cyclization, aromatization) into a single, efficient operation.
Structural Elucidation and Conformational Analysis of Pyrazolyl Pyridine Scaffolds
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for confirming the identity and purity of synthesized pyrazolyl-pyridine compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular framework of pyrazolyl-pyridines by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.
For compounds within this class, the ¹H NMR spectra typically display a series of signals in the aromatic region, generally between δ 7.0 and 9.0 ppm. For instance, in a related compound, 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol, complex multiplets for the aromatic protons appear in a range from 7.15 to 8.00 ppm nih.gov. The protons of the pyridine (B92270) and phenyl rings exhibit distinct multiplets, with their precise chemical shifts and coupling patterns being dependent on their position and the electronic effects of adjacent substituents.
In ¹³C NMR spectroscopy, the carbon atoms of the pyrazole (B372694), pyridine, and phenyl rings resonate in the aromatic region, typically from δ 110 to 160 ppm. Studies on related 1,3,5-aryl-substituted pyrazoles show that the chemical shifts of the pyrazole ring carbons, particularly C4, are sensitive to the electronic nature of the substituents on the flanking phenyl rings researchgate.net. For pyrazole derivatives, characteristic signals for the C3 and C5 carbons of the pyrazole ring are expected to appear downfield due to their attachment to nitrogen atoms and phenyl groups mdpi.com. The specific chemical shifts provide a carbon fingerprint of the molecule, confirming the connectivity of the heterocyclic and aromatic rings.
Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazolyl Scaffolds Note: Data below is for analogous compounds and serves to illustrate expected chemical shift ranges.
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aromatic Protons (Phenyl, Pyridine) | 7.00 - 9.00 | nih.gov |
| ¹³C | Aromatic Carbons (Phenyl, Pyridine) | 110 - 160 | researchgate.net |
Infrared (IR) spectroscopy is used to identify the characteristic functional groups and vibrational modes of the molecular structure. The IR spectrum of a pyrazolyl-pyridine scaffold is dominated by absorptions arising from the aromatic rings.
Key vibrational bands include:
C=C and C=N Stretching: Strong to medium intensity bands are typically observed in the 1615–1400 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl and pyridine rings and the carbon-nitrogen bonds of the pyrazole and pyridine rings. For example, related pyrazole compounds exhibit characteristic C=N and C=C absorption bands between 1570 and 1615 cm⁻¹ mdpi.com.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹ (e.g., 3028-3061 cm⁻¹) nih.gov.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings are found in the 900–675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the phenyl rings.
Table 2: Typical Infrared Absorption Bands for Pyrazolyl-Pyridine Scaffolds
| Wavenumber (cm⁻¹) | Vibration Type | Ring System | Reference |
|---|---|---|---|
| > 3000 | Aromatic C-H Stretch | Phenyl, Pyridine | nih.gov |
| 1615 - 1400 | C=C and C=N Stretch | Phenyl, Pyridine, Pyrazole | nih.govmdpi.com |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the compound's structure and stability. Under electrospray ionization (ESI) or other soft ionization techniques, the molecular ion peak [M+H]⁺ is typically the most prominent feature.
The fragmentation patterns of heterocyclic systems like pyrazoles can be complex. Studies on related nitrogen-containing heterocycles, such as tetrazoles, indicate that a common primary fragmentation pathway involves the elimination of a stable N₂ molecule mdpi.com. While pyrazoles are more stable, fragmentation may still proceed through the cleavage of the pyrazole ring or the loss of substituents from the phenyl or pyridine rings. The precise fragmentation pathway helps to confirm the arrangement of the different structural units within the molecule.
X-ray Crystallography Studies of Pyrazolyl-Pyridine Ligands and Complexes
The crystal structure of the closely related analogue, 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, has been determined, offering significant insight into the likely solid-state conformation of pyrazolyl-pyridine scaffolds. nih.govresearchgate.net This compound crystallizes in a monoclinic system, and its structural parameters have been precisely measured. nih.gov The determination of its crystal structure confirms the connectivity of the pyrazole, phenyl, and pyridine rings via the methylene (B1212753) linker. nih.govresearchgate.net
Table 3: Crystallographic Data for 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₁₇N₃ | nih.gov |
| Formula Weight | 311.38 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | |
| a (Å) | 12.5776 (8) | nih.gov |
| b (Å) | 16.531 (1) | nih.gov |
| c (Å) | 7.9421 (5) | nih.gov |
| β (°) | 97.759 (1) | nih.gov |
| Volume (ų) | 1636.21 (18) | nih.gov |
Analysis of the crystal structure of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine reveals important details about the relative orientations of the aromatic rings. nih.govresearchgate.net The degree of planarity or twist between the rings is described by dihedral angles.
A key finding is the significant difference in the orientation of the two phenyl groups attached to the pyrazole core. The phenyl ring at the 3-position of the pyrazole is nearly coplanar with the pyrazole ring, exhibiting a small dihedral angle of just 4.04 (5)°. nih.govresearchgate.net In contrast, the phenyl ring at the 5-position is substantially twisted out of the pyrazole plane, with a much larger dihedral angle of 50.22 (3)°. nih.govresearchgate.net This pronounced twist is attributed to steric hindrance between the phenyl group at the 5-position and the adjacent methylenepyridine substituent at the N1 position of the pyrazole ring. nih.govresearchgate.net
Table 4: Key Dihedral Angles in 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine
| Rings Involved | Dihedral Angle (°) | Conformation | Reference |
|---|---|---|---|
| Phenyl (at C3) and Pyrazole | 4.04 (5) | Nearly Coplanar | nih.govresearchgate.net |
Conformation of Flexible Linkers (e.g., Methylene Bridge)
In the case of 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, a closely related structure featuring a methylene linker, detailed crystallographic analysis reveals a non-planar arrangement of the constituent rings. nih.govresearchgate.net A notable conformational feature is the significant difference in the orientation of the two phenyl groups attached to the pyrazole core. The phenyl ring at the 3-position of the pyrazole is observed to be nearly coplanar with the pyrazole ring itself, exhibiting a very small dihedral angle. nih.govresearchgate.net Conversely, the phenyl group at the 5-position is substantially twisted out of the plane of the pyrazole ring. nih.govresearchgate.net
This pronounced twisting is attributed to steric hindrance between the phenyl group at position 5 and the methylenepyridine moiety linked to the pyrazole nitrogen (N1). researchgate.net To minimize this steric clash, the molecule adopts a conformation where the C5-phenyl group is rotated by approximately 50 degrees. nih.govresearchgate.net This demonstrates how flexible linkers accommodate steric demands, leading to specific and often complex three-dimensional structures. In other pyrazolyl-pyridine compounds with methylene linkers, the pyrazolyl groups have been observed to be nearly perpendicular to the central pyridine ring. nih.gov
| Inter-ring Relationship | Dihedral Angle (°) | Reference |
| Phenyl (at C3) vs. Pyrazole Ring | 4.04 (5) | nih.govresearchgate.net |
| Phenyl (at C5) vs. Pyrazole Ring | 50.22 (3) | nih.govresearchgate.net |
| Pyrazolyl Group 1 vs. Pyridine Ring | 87.77 (8) | nih.gov |
| Pyrazolyl Group 2 vs. Pyridine Ring | 85.73 (7) | nih.gov |
Table 1: Selected dihedral angles from crystallographic data of pyrazolyl-pyridine scaffolds with methylene linkers.
Stereochemical Considerations and Isomerism
The 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine scaffold can exhibit several forms of isomerism, which are critical to understanding its chemical behavior and potential applications. These include tautomerism and stereoisomerism, particularly atropisomerism.
Tautomerism: Pyrazole-containing compounds are known to exhibit prototropic tautomerism, where a hydrogen atom migrates between the nitrogen atoms of the pyrazole ring. nih.govfu-berlin.de For unsymmetrically substituted pyrazoles, this leads to the existence of two different tautomeric forms. researchgate.net In the context of N-substituted pyrazolyl-pyridines, particularly those with functional groups like hydroxyls, additional tautomeric forms can arise, potentially stabilized by intramolecular hydrogen bonds with the pyridine nitrogen atom. clockss.orgnih.gov The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.govclockss.org
Stereoisomerism (Atropisomerism): A key stereochemical feature of the this compound scaffold is the potential for atropisomerism. nih.gov Atropisomerism is a form of axial chirality that arises from hindered rotation (high rotational barrier) around a single bond, leading to stereoisomers that can be isolated. researchgate.net In this scaffold, several bonds could have restricted rotation:
The N1(pyrazole)–C2(pyridine) bond.
The C3(pyrazole)–C(phenyl) bond.
The C5(pyrazole)–C(phenyl) bond.
The steric bulk of the ortho-hydrogens on the pyridine ring and the phenyl group at C5 of the pyrazole can create a significant energy barrier to rotation around the N-C pivot bond. Similarly, the interaction between the phenyl groups and the pyridine ring can restrict rotation around the C-C bonds connecting them to the pyrazole core. If this rotational barrier is sufficiently high, the molecule will exist as a pair of non-superimposable, slowly interconverting enantiomers (atropisomers). nih.gov The construction of such axially chiral arylpyrazoles is an area of active research. researchgate.netrsc.org The stability of atropisomers varies widely and can be a critical factor in molecular recognition and biological activity. nih.gov
Coordination Chemistry of 2 3,5 Diphenyl 1h Pyrazol 1 Yl Pyridine and Its Metal Complexes
Ligand Design Principles and Coordination Modes
The design of 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine as a ligand is predicated on its ability to form stable chelate complexes with metal ions. Its structural framework allows for specific and predictable coordination behavior.
This compound typically functions as a neutral bidentate ligand. Coordination with a metal center occurs through two nitrogen donor atoms: the nitrogen atom of the pyridine (B92270) ring and the N2-nitrogen atom of the pyrazole (B372694) ring. This N,N-bidentate chelation is a common and stable coordination mode for pyridyl-pyrazole based ligands. rsc.orgnih.gov This mode of binding is favored as it leads to the formation of a thermodynamically stable five-membered ring structure involving the metal center.
A defining characteristic of this compound is the presence of bulky phenyl substituents at the 3 and 5 positions of the pyrazole ring. These groups exert a significant steric influence on the coordination environment. Structural analysis of the related ligand 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine shows that the phenyl ring at the 3-position is nearly coplanar with the pyrazole ring, while the phenyl ring at the 5-position is twisted at a significant dihedral angle (50.22°) due to steric conflict. nih.govresearchgate.net This inherent steric crowding has profound implications for complexation. Research on the similar, sterically demanding ligand 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene has shown that the large steric size of the phenyl substituents can prevent the formation of metal complexes that are readily formed with less crowded analogues. nih.govresearchgate.net This steric hindrance can dictate the coordination number, geometry, and even the feasibility of complex formation with certain metal ions.
Complexation with Transition Metals
The electronic and steric properties of this compound make it a candidate for complexation with various transition metals, with notable research focusing on palladium(II) and zinc(II).
The formation of palladium(II) complexes with pyrazole-based ligands is well-documented, often resulting in square planar geometries. nih.govacs.orguomustansiriyah.edu.iq However, the synthesis of palladium(II) complexes with the sterically encumbered this compound ligand presents significant challenges. The substantial steric bulk of the two phenyl groups on the pyrazole ring can hinder the approach of the ligand to the palladium center. nih.govresearchgate.net Studies on the closely related 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene ligand demonstrated that it fails to form palladium complexes similar to those of less sterically crowded poly(pyrazol-1-ylmethyl)benzenes, a difficulty attributed directly to the phenyl substituents. nih.govresearchgate.net Therefore, while palladium complexes with N,N-bidentate pyridyl-pyrazole ligands are known, the specific case of the diphenyl-substituted ligand is dominated by steric constraints that may prevent simple complexation or lead to distorted or unusual coordination geometries if complexes are formed.
Zinc(II) complexes with pyrazole-based ligands have been synthesized and characterized, often exhibiting tetrahedral or distorted tetrahedral geometries. nih.govresearchgate.net For instance, the reaction of 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole with zinc chloride yields a mononuclear complex with a distorted ZnN2Cl2 tetrahedral structure. nih.gov Attempts to synthesize and crystallize zinc complexes with the related 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine have also been reported. nih.govresearchgate.net Given zinc(II)'s flexible coordination sphere, it can accommodate sterically demanding ligands. It is expected that this compound would coordinate to Zn(II) in a bidentate fashion, though the steric pressure from the phenyl groups would likely lead to a distorted geometry around the metal center.
Interactive Data Table: Crystallographic Data for the Related Ligand 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine nih.gov
The following table summarizes key crystal structure data for a ligand closely related to the title compound, illustrating the steric influence of the diphenylpyrazole moiety.
| Parameter | Value |
| Chemical Formula | C₂₁H₁₇N₃ |
| Molecular Weight | 311.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.5776 (8) |
| b (Å) | 16.531 (1) |
| c (Å) | 7.9421 (5) |
| β (°) | 97.759 (1) |
| Volume (ų) | 1636.21 (18) |
| Dihedral Angle C1 Phenyl-Pyrazole (°) | 4.04 (5) |
| Dihedral Angle C10 Phenyl-Pyrazole (°) | 50.22 (3) |
Copper(I) and Copper(II) Complexes
While the coordination chemistry of pyrazolyl-pyridine ligands with copper ions is an active area of research, specific studies detailing the synthesis and structural characterization of copper(I) and copper(II) complexes with the precise ligand This compound are not extensively documented in the reviewed literature. However, research on closely related structures provides insight into the potential coordination behavior.
For instance, studies on copper complexes with ligands such as 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine have been reported. In these complexes, the ligand coordinates to the copper atom in a bidentate fashion through a pyrazole nitrogen and a pyrimidine (B1678525) nitrogen atom. Depending on the oxidation state of the copper and the co-ligands present, different coordination geometries are observed. For Cu(II) complexes with halide co-ligands (Cl⁻, Br⁻), a distorted tetrahedral geometry is common. In contrast, a Cu(I) complex incorporating the same ligand with a bromide and an acetonitrile (B52724) co-ligand also adopts a distorted tetrahedral coordination environment.
The electronic and steric properties of the phenyl substituents on the pyrazole ring are expected to play a significant role in the structure and stability of any potential copper complexes of this compound. These bulky groups can influence the ligand's conformation and the accessibility of the metal center, potentially impacting catalytic activity or photophysical properties.
Iron(II) Complexes and Spin-State Behavior of Related Ligands
Iron(II) complexes containing N-heterocyclic ligands are particularly renowned for their spin-crossover (SCO) behavior, a phenomenon where the spin state of the central metal ion transitions between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature, pressure, or light. While there is a lack of specific data on iron(II) complexes of this compound, the broader family of 2,6-bis(pyrazol-1-yl)pyridine (bpp) and related ligands offers a wealth of information on this topic. nih.govnih.gov
For example, in complexes of the type [Fe(L)₂]²⁺, where L is a tridentate pyrazolyl-pyridine ligand, the geometry of the ligand, particularly the chelate bite angle, can impose significant distortions on the coordination sphere. whiterose.ac.uk Such distortions can destabilize the LS state and favor the HS state. mdpi.com Research on various 2,6-di(pyrazol-3-yl)pyridine complexes has shown that bulky substituents, such as phenyl groups, can induce a highly distorted coordination environment around the iron(II) center, effectively "locking" the complex in the high-spin state across a wide range of temperatures. mdpi.com This effect is often attributed to steric clashes that prevent the contraction of Fe-N bonds required for the transition to the LS state.
| Related Ligand System | Observed Iron(II) Spin-State Behavior | Key Influencing Factors |
| 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP) | Often exhibits thermal spin-crossover (SCO). nih.gov | Moderate ligand field strength; amenable to functionalization. nih.gov |
| 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Guest-modulated SCO; reversible tuning of the spin state via solvent absorption/desorption. nih.gov | Flexibility of ester substituents; formation of channels in the crystal structure. nih.gov |
| 2,4-di(pyrazol-1-yl)-1,3,5-triazine derivatives | Consistently high-spin. whiterose.ac.uk | Ligand geometry (narrowed bite angle) imposes a high-spin state regardless of electronic properties. whiterose.ac.uk |
| 2,6-di(1-phenyl-5-hydroxy-1H-pyrazol-3-yl)pyridine | Locked in high-spin state. mdpi.com | Highly distorted coordination environment induced by phenyl groups. mdpi.com |
Other Late Transition Metal Complexation
The versatility of pyrazolyl-pyridine ligands extends to complexation with a variety of other late transition metals, including ruthenium, rhodium, and palladium.
Rhodium(III) Complexes: Research on the complexation of a structurally similar ligand, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine, with RhCl₃ has led to the formation of rhodium(III) complexes. researchgate.netresearchgate.net In these compounds, the ligand coordinates to the rhodium center, and the resulting complexes have been shown to exhibit luminescence, with emission properties influenced by the substituents on the pyrazole ring. researchgate.net
Ruthenium(II) Complexes: Substituted pyrazolyl-pyridines have been used to synthesize both hetero- and homoleptic ruthenium(II) complexes. nih.gov For instance, ligands like 1-substituted-3-(2-pyridinyl)-4,5,6,7-tetrahydroindazoles form stable complexes of the type [Ru(bpy)₂(L)]²⁺, [Ru(bpy)(L)₂]²⁺, and [Ru(L)₃]²⁺ (where bpy = 2,2'-bipyridine). The substituents on the pyrazole ring play a crucial role in directing the stereochemistry of the resulting complexes, leading to the selective formation of specific isomers (e.g., meridional or facial). nih.gov
Palladium(II) Complexes: Pyrazole-based ligands are also effective in forming stable complexes with palladium(II). nih.govrsc.org These complexes often feature a square planar geometry around the palladium center. The catalytic activity of such complexes has been explored in various organic transformations, including Suzuki-Miyaura cross-coupling reactions. rsc.org The specific nature of the pyrazole and pyridine substituents can significantly influence the catalytic efficiency. rsc.org
Supramolecular Assembly and Metal-Organic Frameworks
The solid-state structures of coordination compounds are governed by a combination of the coordination geometry of the metal center and a variety of non-covalent interactions. These interactions are crucial in crystal engineering, dictating the packing of molecules and the formation of higher-order supramolecular assemblies. worktribe.com
Role of Hydrogen Bonding and π-π Stacking in Solid-State Structures
Weak, non-covalent interactions are fundamental to the stabilization of crystal structures and the formation of supramolecular assemblies. mdpi.comresearchgate.net For pyridine- and pyrazole-based coordination compounds, hydrogen bonding and π-π stacking are particularly important.
Hydrogen Bonding: The pyrazole N-H group, when present and uncoordinated, is an effective hydrogen bond donor. It can form N-H···N or N-H···X (where X is an anionic counter-ion like Cl⁻ or O from an acetate (B1210297) ligand) hydrogen bonds, linking complex units into extended chains or sheets. rsc.org In complexes containing coordinated or lattice solvent molecules like water, O-H···N and O-H···O hydrogen bonds create intricate networks that further stabilize the crystal packing. mdpi.comconicet.gov.ar
| Interaction Type | Description | Role in Solid-State Structures of Related Pyrazolyl-Pyridine Systems |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., N, O, Cl). | Links discrete complex molecules into chains or sheets; crucial for the stabilization of supramolecular assemblies. rsc.orgnih.govcsic.es |
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Influences molecular packing, often leading to columnar or layered structures; can affect electronic and photophysical properties. rsc.orgresearchgate.netrsc.org |
| C-H···π Interactions | A weak hydrogen bond where a C-H group acts as the donor and a π-system as the acceptor. | Contributes to the overall stability of the crystal packing and helps in the formation of layered architectures. mdpi.comnih.gov |
| Anion-π Interactions | Electrostatic interaction between an anion and the electron-deficient face of a π-system. | Can stabilize layered assemblies and influence the orientation of anions within the crystal lattice. mdpi.comresearchgate.net |
Catalytic Applications of Metal Complexes Derived from Pyrazolyl Pyridine Ligands
Olefin Transformations and Polymerization Catalysis
Pyrazolyl-based transition metal complexes have demonstrated significant utility as catalysts in a variety of olefin transformations. nih.govresearchgate.net The modular nature of pyrazolyl-pyridine ligands allows for the fine-tuning of the catalyst's properties to control activity and selectivity in processes like polymerization, metathesis, and hydroformylation.
Palladium complexes featuring (pyrazol-1-ylmethyl)pyridine ligands with varying substituents have been explored as catalysts for ethylene (B1197577) polymerization. researchgate.net For instance, palladium(II) complexes with 3,5-dimethyl- and 3,5-di-tert-butyl-substituted (pyrazol-1-ylmethyl)pyridine ligands are known to be active for ethylene polymerization reactions. researchgate.net The 3,5-diphenyl analogue, specifically dichlorido{2-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]pyridine}palladium(II), has also been synthesized and investigated in this context. researchgate.net
Upon activation with a co-catalyst such as methylaluminoxane (B55162) (MAO), these palladium complexes form active catalysts for the polymerization of ethylene. uj.ac.zauj.ac.za The catalytic activity and the properties of the resulting polyethylene (B3416737) are significantly influenced by the structure of the palladium complex. uj.ac.za Generally, these catalysts produce high-density linear polyethylene (HDPE). uj.ac.za The reaction conditions, including the co-catalyst concentration and temperature, play a crucial role. For example, in related pyridine (B92270) linker pyrazolyl palladium systems, the optimal co-catalyst to catalyst ratio was found to be 3000:1, with catalyst activity decreasing at temperatures above 40 °C due to deactivation. uj.ac.za The steric bulk provided by the diphenyl substituents on the pyrazole (B372694) ring can influence the rate of polymerization and the molecular weight of the polymer by affecting the approach of the ethylene monomer to the palladium center. mdpi.com
Table 1: Ethylene Polymerization with Pyrazolyl-Pyridine Palladium Catalysts This table is interactive. Click on the headers to sort the data.
| Catalyst Precursor | Co-catalyst | Polymer Product | Key Findings | Reference |
|---|---|---|---|---|
| [PdCl2(3,5-R2-pz-CH2-py)] (R=Me, tBu) | MAO | HDPE | Active for ethylene polymerization. | researchgate.net |
| [{RR′pz(CO)}2py]PdCl2 (R,R'=tBu, Me) | MAO | HDPE | Activity decreases above 40°C. Optimum [MAO]/[Pd] = 3000. | uj.ac.za |
| [Pd(L)2Cl2] (L=(pyrazol-1-yl)carbonyl) | MAO | HDPE | Ligand structure affects catalyst activity and polymer properties. | uj.ac.za |
Olefin Metathesis: Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While ruthenium-based catalysts (e.g., Grubbs' catalysts) are most common, the presence of N-heteroaromatic moieties such as pyridines and pyrazoles on the olefin substrate can sometimes lead to catalyst deactivation through coordination to the metal center. beilstein-journals.orgnih.gov However, strategic design can overcome this. Methodologies have been developed for the cross-metathesis (CM) of olefins containing various N-heteroaromatics, including pyridines and pyrazoles, to form a range of disubstituted olefins. beilstein-journals.org This indicates that metal complexes can be designed to tolerate or even utilize the coordination of such ligands in metathesis reactions.
Hydroformylation: Hydroformylation, or oxo synthesis, is a key industrial process for producing aldehydes from alkenes. researchgate.net Rhodium complexes are often employed as catalysts, and the ligand sphere is critical for controlling activity and regioselectivity (i.e., the ratio of linear to branched aldehydes). doi.org Pyrazolyl and pyridine-containing ligands have been used in rhodium-catalyzed hydroformylation. researchgate.netresearchgate.net For example, rhodium complexes with thiolato–pyrazolate bridges have been shown to be active precursors for the hydroformylation of styrene. doi.org While some pyrazolyl-pyridine rhodium catalysts have shown regioselectivity similar to that of rhodium catalysts without specific ligands, the potential for tuning the ligand structure, such as by introducing bulky phenyl groups, offers a pathway to improved performance. researchgate.netresearchgate.net The electronic properties of N-pyrrolyl substituents in related phosphine (B1218219) ligands have been shown to significantly improve catalyst activity and selectivity, suggesting that the electronic character of the 2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine ligand would similarly play a key role. uni-freiburg.de
Heck Reaction and Cross-Coupling Processes
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. Nitrogen-donor ligands, including pyrazoles, are present in some highly active non-phosphine palladium catalysts for this reaction. znaturforsch.com Palladium complexes with poly(pyrazol-1-ylmethyl)benzene ligands, which are structurally related to pyrazolyl-pyridines, have been successfully used as catalysts in Heck coupling reactions. znaturforsch.com
These pyrazolyl-based palladium complexes can serve as viable alternatives to traditional palladium-phosphine catalysts, often operating under mild temperatures. znaturforsch.com The coordination of the pyrazolyl-pyridine ligand to the palladium center can stabilize the active catalytic species and influence the efficiency of the reaction. The use of ligands like this compound is anticipated to provide robust catalysts for cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, similar to how other substituted pyridine ligands have been used to create efficient precatalysts. nih.gov The dehydrogenative Heck reaction (DHR), a newer variant, has also seen the use of pyridine as a ligand to promote certain transformations, highlighting the utility of this class of ligands in modern cross-coupling chemistry. mdpi.com
Transfer Hydrogenation Reactions
Transfer hydrogenation is a process where hydrogen is transferred from a donor molecule (e.g., 2-propanol or formic acid) to an acceptor molecule (e.g., a ketone or imine), mediated by a metal complex catalyst. Iron(II) and nickel(II) complexes chelated by ligands such as 2,6-bis(pyrazolyl)pyridine have been investigated as catalysts for the transfer hydrogenation of a range of ketones. rsc.org
The nature of both the metal ion and the ligand structure has a discernible impact on the catalytic activity. rsc.org Ruthenium(II) complexes bearing protic pyrazole ligands have also been shown to promote the transfer hydrogenation of ketones, nitriles, and other unsaturated substrates. nih.gov In these systems, the pyrazole moiety is often directly involved in the catalytic cycle through proton transfer steps. Iridium(III) complexes containing 2-(1H-pyrazol-3-yl)pyridine have been used to catalyze hydrogen evolution from formic acid, a reverse reaction of CO2 hydrogenation, where the azole units play a role in modulating the electron density at the metal center. nih.gov The steric and electronic properties of the this compound ligand would be expected to influence the kinetics and substrate scope of such transfer hydrogenation reactions. rsc.org
Structure-Activity Relationships in Catalysis
The catalytic performance of a metal complex is intimately linked to the structure of its coordinating ligands. In pyrazolyl-pyridine systems, the substituents on both the pyrazole and pyridine rings can be systematically varied to tune the catalyst's properties.
The steric and electronic effects imparted by ligand substituents are critical in determining the activity, selectivity, and stability of a catalyst. nih.govrsc.org
Electronic Effects: The electronic properties of the pyridine and pyrazole rings can be modified by introducing electron-donating or electron-withdrawing groups. nih.gov Electron-donating groups generally increase the electron density on the metal center, which can affect substrate binding and subsequent reaction steps. For example, in a study of Pd(II) complexes with substituted pyridine ligands used for the conversion of nitrobenzene, an increase in reaction yield was observed with more basic (more electron-donating) ligands. nih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic, which can enhance its reactivity in certain catalytic steps. liv.ac.uk The phenyl groups in this compound have a modest electronic influence but primarily contribute through steric interactions.
Steric Effects: Steric hindrance, or bulk, around the metal center plays a crucial role in catalysis. liv.ac.uk The two phenyl groups on the pyrazole ring of this compound impose significant steric constraints. This can be beneficial in several ways:
It can create a specific coordination pocket that influences substrate selectivity. rsc.org
It can prevent catalyst deactivation pathways, such as the formation of inactive dimeric species.
In polymerization, steric bulk can influence the rate of monomer insertion and the properties of the resulting polymer. researchgate.net
However, excessive steric bulk can also hinder substrate access to the catalytic site, leading to lower activity. nih.gov Therefore, a balance between steric and electronic factors is essential for designing highly efficient catalysts. DFT and solid-angle calculations on related pyrazole-pyridine systems have shown that both steric shielding of the metal ion and electronic effects are significant factors underpinning catalytic reactivity in transfer hydrogenation. rsc.org
Hemilability and Asymmetry in Ligand Design
The design of ligands is a critical aspect of developing effective metal catalysts. For pyrazolyl-pyridine ligands, two important design concepts that influence catalytic activity and selectivity are hemilability and asymmetry.
Hemilability refers to the ability of a multidentate ligand to have one donor arm that can reversibly dissociate from the metal center. This creates a vacant coordination site, facilitating substrate binding and subsequent catalytic transformation. In the context of pyrazolyl-pyridine ligands, the pyridine and pyrazole nitrogen atoms typically form a stable chelate ring with the metal. However, depending on the steric and electronic properties of the ligand and the metal center, one of these bonds can be labile. This is particularly relevant in catalysis, where the generation of a coordinatively unsaturated species is often a key step in the catalytic cycle.
For instance, the unsymmetrical nature and the presence of a convertible N-H group in certain pyrazolyl-pyridyl-pyrazole ligands contribute to their high catalytic activity. A notable example is a Ruthenium(II) complex bearing such a ligand, which exhibited exceptionally high activity in the transfer hydrogenation of ketones. The high turnover frequencies (TOF) achieved were attributed, in part, to the hemilability of the ligand, which facilitates the necessary substrate and reagent coordination/dissociation steps. acs.org
Asymmetry in ligand design is fundamental to enantioselective catalysis, where the goal is to produce one enantiomer of a chiral product preferentially. For 2-(pyrazol-1-yl)pyridine based ligands, chirality can be introduced in several ways:
Introducing chiral centers on the pyridine or pyrazole backbone.
Using a chiral bridge to connect the two heterocyclic rings.
Creating atropisomerism by introducing bulky substituents that hinder free rotation around a single bond.
The innovation of chiral pyridine units (CPUs) has been a significant focus in the development of ligands for asymmetric synthesis. nih.gov A common challenge is balancing the need for steric bulk close to the metal center to induce high enantioselectivity with the potential for this same bulk to limit catalytic activity and substrate scope. nih.gov Modern design concepts, such as creating rigid, fused-ring frameworks with tunable peripheral substituents, aim to overcome this paradox. nih.gov While numerous chiral pyridine-derived ligands have been successfully employed in a wide range of asymmetric reactions, the application of specifically chiral this compound complexes in asymmetric catalysis is an area with potential for further development. nih.govrsc.orgresearchgate.net The principles established for other pyridine-based chiral ligands provide a strong foundation for designing asymmetric versions of pyrazolyl-pyridine catalysts. nih.govresearchgate.net
Metal-Ligand Cooperative Bifunctional Catalysis
Metal-ligand cooperation represents a powerful strategy in catalysis where the ligand is not merely a spectator that tunes the properties of the metal center but actively participates in the reaction mechanism. rsc.org For complexes with protic pyrazole ligands (those containing an N-H group), the pyrazole moiety can act as a bifunctional component, engaging in proton transfer events that are crucial for catalysis. nih.gov
The core principle involves the pyrazole N-H group acting as an internal Brønsted acid/base site in proximity to the metal's Lewis acidic center. Coordination to the metal increases the acidity of the pyrazole N-H proton. nih.gov During a catalytic cycle, this proton can be transferred to a substrate, or a proton can be abstracted from a substrate by the deprotonated pyrazolate form of the ligand. This reversible deprotonation/protonation switches the ligand from a neutral, L-type donor to an anionic, X-type donor, which significantly impacts the electronic properties of the metal center and facilitates key bond-breaking and bond-forming steps. nih.gov
This mode of action is particularly effective in reactions involving proton-coupled electron transfer (PCET). A prime example is the transfer hydrogenation of ketones, where a metal hydride is the hydrogenating agent. The pyrazole N-H group can assist in the delivery of a proton, either concertedly or sequentially with the hydride transfer, lowering the activation energy of the process.
Research on ruthenium(II) complexes with pyrazolyl-pyridyl-pyrazole ligands has demonstrated the remarkable rate enhancement provided by the β-NH functionality of the pyrazole arm in the transfer hydrogenation of acetophenone. acs.org This highlights the synergistic effect of the metal and the ligand working in concert.
| Catalyst Precursor | Substrate | Temp (°C) | TOF (h⁻¹) |
| Ru(II)-pyrazolyl-pyridyl-pyrazole | Acetophenone | 82 | 720,000 |
| Ru(II)- analogous ligand without N-H | Acetophenone | 82 | Lower |
Table 1: Comparison of catalytic activity in the transfer hydrogenation of acetophenone, demonstrating the effect of the pyrazole N-H group. Data derived from related studies. acs.org
Similarly, in the dehydrogenation of formic acid, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands act as efficient catalysts. nih.gov The proposed mechanism involves the deprotonation of the pyrazole, which increases electron donation to the metal center, facilitating the catalytic cycle that releases hydrogen gas. nih.gov The ability of the ligand to participate in proton management is central to the catalyst's efficiency.
This cooperative bifunctional catalysis is a recurring theme in the chemistry of protic pyrazole complexes and is a key design element for creating highly active catalysts for a variety of transformations, including hydrogen evolution, transfer hydrogenation, and bond activation. nih.govnih.govresearchgate.net
Photophysical Properties and Optoelectronic Applications
Absorption and Emission Characteristics of Pyrazolyl-Pyridine Systems
The absorption and emission of light by pyrazolyl-pyridine systems are dictated by electronic transitions between different molecular orbitals. These transitions can be localized on the ligand itself or involve charge transfer between the ligand and a coordinated metal center.
The electronic absorption spectra of pyrazolyl-pyridine ligands are typically characterized by intense absorption bands in the ultraviolet (UV) region. These absorptions are primarily attributed to intraligand (IL) π–π* transitions. rsc.org In a molecule like 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine, these transitions occur within the aromatic systems of the phenyl, pyrazole (B372694), and pyridine (B92270) moieties. The extensive conjugation across the molecule influences the energy of these transitions. For instance, in related pyrazole-based fluorescent probes, absorption bands can be observed around 336 nm. nih.gov The specific wavelengths and intensities of these transitions are sensitive to the molecular structure and the solvent environment.
When this compound acts as a ligand in a metal complex, new electronic transitions can emerge, most notably Metal-to-Ligand Charge Transfer (MLCT) transitions. rsc.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. MLCT bands are typically observed in the visible region of the spectrum and are responsible for the color of many transition metal complexes. rsc.org The energy of the MLCT transition is highly dependent on the nature of the metal ion, its oxidation state, and the coordinating ligand. For example, Ruthenium(II) complexes with related pyridyl-pyrazole ligands exhibit MLCT absorption bands. researchgate.net These charge-transfer phenomena are crucial for applications in areas such as photovoltaics and photocatalysis.
Luminescence and Fluorescence Behavior
Many pyrazolyl-pyridine derivatives exhibit luminescence, emitting light upon excitation. The efficiency and characteristics of this emission are described by parameters such as quantum yield and lifetime, and can be influenced by the surrounding environment.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. rsc.org These parameters are critical for determining the suitability of a compound for applications such as fluorescent sensors or organic light-emitting diodes (OLEDs).
For example, studies on related pyrazoline derivatives have shown quantum yields can be quite high, with some compounds exhibiting values up to 65%. rsc.org The quantum yield and lifetime are intrinsic molecular properties but can be significantly affected by factors such as solvent, temperature, and the presence of quenchers. rsc.orgresearchgate.net
Table 1: Photophysical Data for a Related Pyrazole Derivative
This table presents data for the related compound 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine (L) in acetonitrile (B52724), demonstrating the effect of metal ion coordination on its photophysical properties. researchgate.net
| System | Excitation λ (nm) | Emission λ (nm) | Observation |
| Ligand (L) only | 257, 365 | - | Two excitation wavelengths |
| L + La³⁺ | - | 355 | Fluorescence enhancement |
| L + Eu³⁺ | - | 340 | Fluorescence quenching |
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov In the context of fluorescence, this manifests as a shift in the emission wavelength. Molecules with a significant difference in dipole moment between their ground and excited states, such as those with intramolecular charge transfer (ICT) character, often exhibit strong solvatochromism. nih.gov
For pyrazolyl-pyridine systems, the nitrogen atoms in the heterocyclic rings can lead to a polar structure, making them susceptible to solvatochromic effects. An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. nih.gov This property can be exploited to probe the local environment of the molecule.
Applications in Sensing and Photoresponsive Materials
The sensitivity of the photophysical properties of pyrazolyl-pyridine compounds to their environment makes them excellent candidates for use in chemical sensors and photoresponsive materials.
The coordination of metal ions to the nitrogen atoms of the pyrazole and pyridine rings can significantly alter the electronic structure of the ligand, leading to changes in its absorption and emission properties. This change can be a "turn-on" or "turn-off" response, where fluorescence is either enhanced or quenched. researchgate.net For instance, a related pyrazole derivative, 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl) pyridine, shows fluorescence enhancement upon addition of La³⁺ ions and quenching with Eu³⁺ ions, demonstrating its potential as a selective fluorescent sensor. researchgate.net Similarly, other pyrazoline-based sensors have been developed for the detection of ions like Cd²⁺ through fluorescence quenching.
Photoresponsive materials are materials that change their properties upon exposure to light. Molecules that can undergo reversible photochemical reactions, such as photoisomerization, are key components of such materials. While specific data for this compound in this context is limited, related pyrazolyl-containing systems have been investigated for their photochromic behavior, where irradiation with light induces a color change. This ability to switch states makes them promising for applications in optical data storage, molecular switches, and smart materials.
Proton Sensing Capabilities of Related Pyrazole Complexes
The presence of a proton-responsive N-H group in the pyrazole ring is a key feature that underpins the sensing capabilities of its complexes. mdpi.com Protic pyrazoles are considered versatile ligands because they can position a site that responds to protons within the second coordination sphere of a metal complex. mdpi.com The deprotonation of this N-H unit enhances the pyrazole ligand's function as a stronger sigma-donor, thereby tuning the electronic properties of the metal center. mdpi.com This proton-responsive nature has been harnessed to develop chemosensors.
The emission spectra of certain pyrazole-containing compounds show significant changes upon protonation, making them potentially useful for sensing strongly acidic environments. nih.gov For instance, heteroleptic copper(I) complexes featuring pyrazole-substituted bipyridine ligands have been demonstrated to function as "turn-on" fluorescent sensors for halogen ions. rsc.org The sensing mechanism involves the formation of a hydrogen bond between the halide ion and the acidic proton of the pyrazole N-H group. rsc.org This interaction modulates the photophysical properties of the complex, leading to a detectable change in fluorescence. The fluorescence enhancement of these copper(I) complexes was observed to be in the order of F⁻ < I⁻ < Br⁻ < Cl⁻. rsc.org
Furthermore, pyrazole derivatives have been designed as fluorescent probes for detecting changes in pH. For example, a probe designed by Li et al. to detect aqueous acid showed a decrease in its emission band at 487 nm and the emergence of a new peak at 585 nm as acidity increased. nih.gov This shift is attributed to protonation events involving the pyrazole moiety, which alters the intramolecular charge transfer (ICT) characteristics of the molecule.
Table 1: Examples of Pyrazole-Based Probes and their Sensing Characteristics This table is interactive. You can sort and filter the data.
| Probe/Complex Type | Analyte | Sensing Mechanism | Observed Change | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-b]pyridine | BF₃ | Intramolecular Charge Transfer (ICT) | Redshift in absorption and emission, fluorescence increase | nih.gov |
| Pyrazole derivative 83 | Acid (H⁺) | Modulation of ICT | New absorption peak at 438 nm, new emission peak at 585 nm | nih.gov |
| Copper(I) complexes with pyrazole-bipyridine ligands | Halide ions (Cl⁻, Br⁻, I⁻) | Hydrogen bonding with pyrazole N-H | Turn-on fluorescence emission | rsc.org |
Photo-Controlled Ligand Release and Photochemical Reactivity
Photo-controlled ligand release is a concept primarily explored in photopharmacology, where light is used as an external trigger to activate or deactivate a therapeutic agent at a specific site. nih.gov This approach often utilizes photoswitchable molecules, such as those based on an azobenzene (B91143) scaffold, which can undergo reversible isomerization between two forms (e.g., cis and trans) upon illumination with specific wavelengths of light. nih.gov This structural change alters the molecule's shape and binding affinity, enabling the controlled release of a ligand from its binding pocket. nih.gov
While the principle of photo-controlled release is well-established, specific applications involving this compound or its direct derivatives are not extensively documented in current literature. However, the fundamental photochemical reactivity of pyrazole complexes suggests potential in this area. Protic pyrazole complexes are known to engage in metal-ligand cooperation and can participate in proton-coupled electron transfer (PCET) processes. mdpi.com These reactions, which involve the transfer of both a proton and an electron, are fundamental to many chemical and biological energy conversion processes and can, in principle, be influenced or initiated by light. The pyrazole N-H group can play a crucial role in these transformations, for instance, by promoting the heterolytic cleavage of bonds in a coordinated substrate through hydrogen bonding. mdpi.com
Potential in Fluorescent Substances and Dyes
Pyrazole derivatives are widely recognized for their applications as fluorescent substances and dyes. globalresearchonline.net Their rigid aromatic structure provides a robust scaffold for creating fluorophores with high quantum yields and stability. The photophysical properties can be readily tuned by chemical modification.
A closely related compound, 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine, has been studied as a fluorescent sensor for lanthanide ions. dpi-journals.com This pyrazoline derivative exhibits two excitation wavelengths at 257 nm and 365 nm. dpi-journals.com Upon interaction with different metal ions, it displays distinct fluorescent responses: the addition of La³⁺ ions leads to a fluorescence enhancement effect at an emission wavelength of 355 nm, while the presence of Eu³⁺ results in fluorescence quenching at an emission wavelength of 340 nm. dpi-journals.com This selective response highlights its potential in ion sensing applications.
Boron complexes incorporating pyridine-pyrazolate ligands have also been investigated for their unique fluorescent properties. nih.gov These organoboron complexes can exhibit large Stokes shifts (up to 263 nm) and, in some cases, dual emission. This behavior is attributed to the formation of a twisted intermolecular charge transfer (TICT) state from a locally excited state, making them promising candidates for sensing applications based on hydrogen-bond quenching. nih.gov
The broader family of pyrazole and pyrazoline derivatives has attracted significant interest for optoelectronic applications, including organic light-emitting devices (OLEDs). researchgate.net Some pyrazoline compounds exhibit strong fluorescence in the solid state, a desirable property for device fabrication. researchgate.net For example, a pyrazoline derivative incorporating fluorine atoms was found to emit strong blue light in the solid state with a high fluorescence quantum yield of 41.3%, a phenomenon attributed to the formation of intra- and intermolecular C-H···F bonds that restrict molecular motion and reduce non-radiative decay pathways. researchgate.net
Table 2: Photophysical Data for Selected Pyrazole-Based Compounds This table is interactive. You can sort and filter the data.
| Compound Class | Key Feature | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Application | Reference |
|---|---|---|---|---|---|---|
| 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine | Lanthanide Sensing | 257, 365 | 355 (with La³⁺), 340 (with Eu³⁺) | - | Ion Sensor | dpi-journals.com |
| Pyridine-pyrazolate boron complex (P5) | Dual Emission | - | - | up to 263 | Sensing | nih.gov |
| Fluorinated Pyrazoline (PPDPD) | Solid-State Emission | 325-365 | 430 | - | OLEDs | researchgate.net |
Biological Activities and Medicinal Chemistry Research Excluding Clinical Data, Dosage, Safety, Adverse Effects
Antimicrobial Properties
Derivatives of the pyrazole (B372694) and pyridine (B92270) nuclei have demonstrated notable activity against a range of microbial pathogens. neuroquantology.comijrar.org The combination of these two heterocyclic systems in a single molecule, such as in 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine, often leads to enhanced biological properties. nih.gov
Antibacterial Activity
Pyrazole derivatives have been identified as potent antibacterial agents, showing efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org While specific data for this compound is not extensively detailed in the provided results, the broader class of pyrazolylpyridine and related pyrazole derivatives shows significant promise.
For instance, various pyrazole-derived compounds have exhibited minimum inhibitory concentration (MIC) values as low as 0.78–1.56 μg/mL against Gram-positive strains. nih.gov Hybrid compounds integrating pyrazole with other heterocyclic structures, such as pyrimidine (B1678525) or thiazole, have also been developed as potent anti-MRSA agents with MIC values as low as 4 μg/mL. nih.govnih.gov One study highlighted a pyrazole-clubbed pyrimidine derivative with an MIC of 521 μM against MRSA. acs.org These findings underscore the potential of the pyrazole scaffold in combating bacterial infections.
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Naphthyl-substituted pyrazole-hydrazone | S. aureus | 0.78–1.56 μg/mL | nih.gov |
| Tethered thiazolo-pyrazole derivative | MRSA | 4 μg/mL | nih.gov |
| Pyrazole-clubbed pyrimidine derivative | MRSA | 521 μM | acs.org |
| Pyrazole-clubbed pyrimidine derivative | P. aeruginosa | >1000 μM | acs.org |
| Quinazolone Pyridinium derivative | MRSA | 1 μg/mL | mdpi.com |
Antifungal Activity
The pyrazole nucleus is a key component in many compounds exhibiting antifungal properties. jocpr.com Research into pyrazole analogues has led to the discovery of molecules with significant activity against various plant pathogenic fungi. semanticscholar.orgbohrium.com For example, a novel pyrazole derivative demonstrated an EC50 value of 0.0530 µM against F. graminearum, a level of potency comparable to the commercial fungicide pyraclostrobin. semanticscholar.org
Similarly, studies on pyrazoline derivatives, which are structurally related to pyrazoles, have shown activity against yeast-like fungi such as Candida albicans. nih.gov Certain 1,3-diphenyl-1H-pyrazol-5-ols showed strong effects against C. albicans at concentrations as low as 5 μg/mL. nih.gov This highlights the potential of the pyrazole core structure in the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Pyrazole Derivatives
| Compound Class | Fungal Strain | EC50 / MIC Value | Reference |
|---|---|---|---|
| Pyrazole analogue with trifluoromethoxy group | F. graminearum | 0.0530 µM | semanticscholar.org |
| Pyrazole analogue with trifluoromethoxy group | C. micotianae | 0.1430 µM | semanticscholar.org |
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are multifaceted. One of the primary modes of action is the disruption of the bacterial cell wall. nih.gov Some pyrazole-derived hydrazones have been shown to exert their bactericidal or bacteriostatic effects through this pathway. nih.gov
Another significant target for pyrazole-based compounds is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.govnih.gov In silico studies have predicted that certain pyrazole derivatives can act as inhibitors of S. aureus DNA gyrase, and subsequent synthesis and testing confirmed moderate antibacterial activity. nih.gov Molecular docking studies have further supported DNA gyrase as a likely target for the antimicrobial efficacy of these compounds. nih.gov
Antitumor and Anticancer Research
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, demonstrating the ability to interact with various cellular targets and induce cell death in tumor cells. nih.govdntb.gov.ua The incorporation of a pyridine moiety can further enhance this activity.
Activity of Pyrazolyl Metal Complexes
The coordination of pyrazolyl ligands, such as this compound, with transition metals has yielded complexes with significant catalytic and medicinal applications. researchgate.net Palladium(II) complexes, in particular, have shown important anti-tumor activity, often with fewer side effects compared to traditional platinum-based drugs like cisplatin. mdpi.com
One study on a Pd(II) complex with a pyrazolyl-s-triazine ligand demonstrated promising anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with an IC50 value of 38.3 µg/mL for both. mdpi.com This suggests that metal complexes incorporating pyrazolyl-pyridine type ligands could be a fruitful area for the development of novel anticancer therapeutics.
Cellular Mechanisms and Targets (e.g., Enzyme Inhibition)
Pyrazole derivatives exert their anticancer effects through multiple mechanisms. They are known to interact with a variety of biological targets, including crucial enzymes and proteins involved in cancer cell proliferation and survival. nih.govdntb.gov.ua
Enzyme Inhibition: Many pyrazole compounds function as kinase inhibitors, which is a major area of modern cancer therapy. They have shown inhibitory activity against key kinases such as:
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase can block tumor angiogenesis. Some pyrazole derivatives exhibit potent VEGFR-2 inhibition with IC50 values as low as 97 nM. nih.gov
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Pyrazole hybrids have shown promising EGFR inhibitory activity with IC50 values around 0.5-0.6 µM. nih.gov
CDK2 (Cyclin-Dependent Kinase 2): This enzyme is crucial for cell cycle progression. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibition of CDK2 with IC50 values as low as 0.199 µM. nih.gov
PIM-1 Kinase: This kinase is involved in promoting cell survival and apoptosis resistance. Novel pyrazolyl pyridine conjugates have been developed as potent PIM-1 kinase inhibitors, with one compound showing an IC50 of 20.4 nM. nih.gov
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for the anticancer activity of pyrazole derivatives is the induction of apoptosis (programmed cell death). mdpi.com This is often achieved by:
Generating intracellular reactive oxygen species (ROS). nih.govresearchgate.net
Depolarizing the mitochondrial membrane potential. nih.govresearchgate.net
Activating caspases (e.g., caspase-3, -7, and -9), which are key executioners of apoptosis. nih.govresearchgate.net
Damaging cellular DNA, confirmed by methods like the comet assay. researchgate.net
Modulating the expression of apoptosis-related proteins, such as downregulating Bcl-2 and upregulating BAX and p53. nih.gov
Furthermore, these compounds can induce cell cycle arrest, typically at the G0/G1 phase, which prevents cancer cells from dividing and replicating. mdpi.comresearchgate.net
Table 3: Anticancer Activity and Targets of Selected Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Target/Mechanism | Reference |
|---|---|---|---|---|
| Pyrazole-linked benzoxazine (B1645224) hybrid | MCF-7, A549, HeLa, PC3 | 2.82 - 6.28 µM | EGFR Inhibition | nih.gov |
| Pyrazolyl pyridine conjugate | HepG2 | 0.18 µM | PIM-1 Kinase Inhibition | nih.gov |
| Pyridopyrazolo-triazine derivative | MCF-7 | 3.89 µM | Not specified | nih.gov |
| Pyrazolo-pyridine derivative | HeLa | Not specified | G0/G1 cell cycle arrest, Apoptosis induction | researchgate.net |
Antileukemic Potential of Related Derivatives
While direct studies on the antileukemic activity of this compound are not extensively documented, the broader class of pyrazole derivatives has demonstrated significant potential in cancer research. Molecules containing the pyrazole nucleus are known for diverse biological properties, including antitumor activities. jst.go.jp Research into pyrazole analogs has highlighted their potential as anticancer agents, with some derivatives showing promising activity in various cancer cell lines. globalresearchonline.netbanglajol.info For instance, certain 1,3,5-triphenyl pyrazole compounds have been synthesized and evaluated for their antitumor properties, demonstrating significant cytotoxic activity against HeLa cells. jst.go.jpbanglajol.info These findings suggest that the pyrazole scaffold is a valuable template for the design of novel anticancer agents, and further investigation into the specific antileukemic potential of derivatives of this compound is warranted.
Antiviral Properties
The pyrazole nucleus is a key structural motif in a variety of compounds exhibiting antiviral activity against a range of viruses. nih.gov Pyrazole derivatives have been investigated for their efficacy against viruses such as Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Bovine Viral Diarrhea Virus (BVDV), and various coronaviruses. nih.govnih.gov The incorporation of a pyridine moiety, as seen in this compound, is also a common strategy in the development of antiviral agents. mdpi.com
Recent studies have explored the potential of pyrazole derivatives bearing a hydroxyquinoline scaffold against several coronaviruses, including SARS-CoV-2 and MERS-CoV, with promising results in inhibiting viral propagation. nih.gov Similarly, pyrazolonaphthyridine derivatives have shown notable activity against HSV-1. nih.gov The antiviral potential of these heterocyclic compounds underscores the importance of the pyrazole and pyridine rings in the design of new therapeutic agents to combat viral infections.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of pyrazole derivatives are well-established, with several compounds having been developed into clinically used non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The pyrazole scaffold is a core component of drugs like celecoxib, known for its potent anti-inflammatory effects. nih.govrjeid.com
Research has shown that various 1-phenyl-1H-pyrazole derivatives exhibit strong anti-inflammatory activity in animal models. semanticscholar.org For example, the compound FR140423, a pyrazole derivative, has demonstrated potent anti-inflammatory and analgesic effects, in some cases more potent than indomethacin (B1671933). nih.gov This compound was found to be a selective cyclooxygenase-2 (COX-2) inhibitor, a key target in inflammation. nih.gov Furthermore, some pyrazole derivatives have shown unique analgesic properties that may be mediated through opioid pathways, as their effects were blocked by naloxone. nih.gov
| Compound | Activity | Key Findings | Reference |
|---|---|---|---|
| FR140423 | Anti-inflammatory, Analgesic | 150 times more selective for COX-2 than COX-1; more potent than indomethacin in carrageenin-induced paw edema. | nih.gov |
| 1-phenyl-1H-pyrazole-5-acetic acid (18) | Anti-inflammatory | Showed strong anti-inflammatory activity in rats. | semanticscholar.org |
| alpha-methyl derivative of 1-phenyl-1H-pyrazole-5-acetic acid (19) | Anti-inflammatory | Demonstrated strong anti-inflammatory activity in rats. | semanticscholar.org |
| 1-phenyl-4-pivaloyl-1H-pyrazole-5-carboxylic acid (10b) | Anti-inflammatory, Analgesic, Antipyretic | Exhibited strong anti-inflammatory activity and appreciable analgesic and antipyretic effects. | semanticscholar.org |
| 1-phenyl-4-pivaloyl-1H-pyrazole (11b) | Anti-inflammatory, Analgesic, Antipyretic | Displayed strong anti-inflammatory activity and notable analgesic and antipyretic properties. | semanticscholar.org |
Other Reported Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have been widely investigated for their antioxidant properties. nih.govnih.gov The pyrazole ring itself is considered to have antioxidant activity and may help prevent oxidative stress by enhancing the activity of antioxidant enzymes and reducing lipid peroxidation. nih.gov Various studies have utilized methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay to evaluate the antioxidant potential of newly synthesized pyrazole compounds. nih.govresearchgate.net For instance, certain pyrazole-based sulfonamide derivatives have shown excellent antioxidant activity, comparable to the standard ascorbic acid. nih.gov The introduction of specific functional groups, such as amino and hydroxyl groups, onto the pyrazole nucleus has been shown to be important for their antioxidant capacity. researchgate.net
In addition to their radical scavenging abilities, some pyrazole derivatives have demonstrated the capacity to protect DNA from oxidative damage. researchgate.net Certain pyrazole compounds have been shown to inhibit DNA oxidation induced by free radicals. researchgate.net The combination of a pyrazole ring with a phenyl group can confer antioxidant abilities that contribute to this protective effect. researchgate.net Studies involving pyrazole-related compounds have shown their ability to interact with DNA, which is a critical aspect of their biological activity. jst.go.jp These interactions can be a mechanism for their antitumor effects, and the positive charges on these molecules can enhance their DNA binding affinity. jst.go.jp
Derivatives of pyrazole have been identified as potent inhibitors of several key enzymes, highlighting their therapeutic potential for a variety of conditions.
Carbonic Anhydrase (CA) Inhibition : Numerous pyrazole derivatives have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II. tandfonline.comnih.govnih.gov Some of these compounds have shown effective inhibition profiles with KI values in the nanomolar range, in some cases exhibiting better inhibition than the clinically used inhibitor acetazolamide. tandfonline.com The sulfonamide group is a common feature in many potent carbonic anhydrase inhibitors, and pyrazole-sulfonamide hybrids have been a focus of research. nih.govnih.gov
Phosphodiesterase 10A (PDE10A) Inhibition : PDE10A is an enzyme primarily expressed in the brain, and its inhibition is a novel approach for treating certain neurological and psychiatric disorders. nih.gov Several pyrazole-containing compounds have been developed as potent and selective PDE10A inhibitors. nih.govnih.gov For example, analogues of the PDE10A inhibitor MP-10, which contain a pyrazole core, have shown very high potency with IC50 values in the low nanomolar range. nih.gov
Monoamine Oxidase (MAO) Inhibition : Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. A number of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized and found to be highly active against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.orgresearchgate.net The stereochemistry of these compounds has been shown to be an important factor in their biological activity and selectivity. acs.org
| Enzyme Target | Derivative Class | Inhibitory Potency | Reference |
|---|---|---|---|
| Carbonic Anhydrase (hCA I, hCA II) | Pyrazole derivatives | KI values in the range of 5.13–16.9 nM for hCA I and 11.77–67.39 nM for hCA II. | tandfonline.com |
| Phosphodiesterase 10A (PDE10A) | Pyrazole-containing MP-10 analogues | IC50 values as low as 0.24 nM. | nih.gov |
| Monoamine Oxidase (MAO-A, MAO-B) | 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives | Ki values between 4-27 nM for MAO-A and 1.5-50 nM for MAO-B. | acs.orgresearchgate.net |
Applications in Agrochemicals
The pyrazole ring is a well-established pharmacophore in the development of agrochemicals, with numerous commercial products used as herbicides, insecticides, and fungicides. nih.govresearchgate.net Research into pyrazole derivatives containing a pyridine moiety, such as this compound, has been driven by the pursuit of new active ingredients with improved efficacy and novel modes of action. While specific data on the agrochemical applications of this compound is limited in publicly available research, the broader class of phenyl-pyrazole and pyrazole-pyridine compounds has demonstrated notable biological activity.
Herbicidal Activity:
A study focused on novel pyrazole derivatives containing phenylpyridine moieties revealed that some compounds exhibited moderate herbicidal activities in post-emergence treatments. nih.gov For instance, certain derivatives showed up to 50% inhibition against weeds like Setaria viridis (green foxtail). researchgate.net This suggests that the combination of pyrazole and phenylpyridine structures can be a promising scaffold for developing new herbicides. nih.gov The herbicidal activity is often dependent on the specific substitutions on both the pyrazole and pyridine rings. nih.gov
Insecticidal Activity:
Derivatives of diphenyl-1H-pyrazole have been investigated for their insecticidal properties. One study synthesized a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent, which were tested against the diamondback moth (Plutella xylostella). Many of these compounds demonstrated moderate to high insecticidal activity. rsc.org This indicates the potential of the diphenyl-pyrazole scaffold, a core component of this compound, in the development of new insecticides.
Fungicidal Activity:
The fungicidal potential of pyrazole-based heterocycles has also been an area of active research. A study on new pyrazole derivatives synthesized from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate showed that some of the resulting compounds had significant fungicidal activity against various plant pathogens. tandfonline.com One derivative, in particular, exhibited potent activity against Fusarium solani and Rhizoctonia solani, outperforming a standard fungicide. tandfonline.com Another study on pyrazole derivatives containing a 5-phenyl-2-furan moiety also identified a compound with significant fungicidal activity, particularly against Phytophthora infestans. bohrium.com
While direct research on the agrochemical applications of this compound is not extensively documented, the data from related compounds suggest that this chemical structure holds potential for further investigation in the field of agrochemicals. The collective findings from studies on similar pyrazole-pyridine and diphenyl-pyrazole derivatives are summarized in the table below.
| Compound Class | Target Pest/Weed | Efficacy |
| Phenylpyridine-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Moderate post-emergence herbicidal activity. nih.gov |
| Diphenyl-1H-pyrazole carboxamide derivatives | Plutella xylostella (Diamondback moth) | Moderate to high larvicidal activity. rsc.org |
| Pyrazole-based heterocycles | Fusarium solani, Rhizoctonia solani, Botrytis cinerea | Significant fungicidal activity against soil-borne and airborne fungi. tandfonline.com |
| Pyrazole derivatives with 5-phenyl-2-furan | Phytophthora infestans | Significant fungicidal activity. bohrium.com |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic structure and properties of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for systems of this size.
DFT calculations are employed to understand the distribution of electrons within the 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would involve the π-systems of the phenyl and pyrazole (B372694) rings. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The distribution of these frontier molecular orbitals dictates the molecule's electronic transition properties. For pyrazole derivatives, the HOMO-LUMO energy gap is a key factor in their potential applications in electronics and materials science. nih.gov
Molecular Electrostatic Potential (MEP) maps are also generated through DFT to visualize the charge distribution. These maps show regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic interactions. For this ligand, the nitrogen atoms of the pyridine (B92270) and pyrazole rings are expected to be regions of negative potential, indicating their role as coordination sites for metal ions.
| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. nih.gov |
| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |
DFT calculations are instrumental in quantifying the strength and nature of the bonds formed when this compound acts as a ligand for metal ions. Pyrazole-based ligands are well-known for their ability to form stable complexes with a variety of transition metals. mdpi.comresearchgate.net
By modeling the ligand-metal complex, researchers can calculate the binding energy, which indicates the thermodynamic stability of the complex. This is done by comparing the total energy of the optimized complex with the sum of the energies of the free ligand and the metal ion. A more negative binding energy corresponds to a more stable complex. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate the charge transfer between the ligand and the metal, providing insight into the nature of the coordination bond (i.e., whether it is primarily electrostatic or covalent).
DFT can predict the reactivity of this compound through the calculation of global reactivity descriptors derived from the HOMO and LUMO energies. These include chemical potential, hardness, and electrophilicity index, which help to rationalize the molecule's behavior in chemical reactions.
Furthermore, DFT is widely used to simulate spectroscopic data. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum that can be compared with experimental results to confirm the molecular structure. nih.govresearchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, helping to interpret UV-Vis spectra. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the assignment of experimental NMR spectra. researchgate.net
Molecular Dynamics and Conformational Studies
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can model its behavior over time, providing insights into its flexibility and conformational preferences, particularly in solution.
In solution, molecules like this compound are not rigid but can adopt various conformations due to rotation around single bonds. The key rotational degrees of freedom are between the pyrazole and the pyridine rings, and between the pyrazole and the two phenyl rings.
Conformational analysis, often performed using both DFT and MD, seeks to identify the most stable conformers (those with the lowest energy). mdpi.com The relative energies of different conformers determine their population at a given temperature. The solvent environment can significantly influence conformational equilibria by stabilizing certain conformers through intermolecular interactions. mdpi.comclockss.org For instance, polar solvents may favor more polar conformers. The interplay of these factors governs the ligand's shape and availability of its coordination sites in a solution-based reaction.
The flexibility of the ligand is crucial for its ability to coordinate to a metal center. The phenyl groups at the 3- and 5-positions of the pyrazole ring introduce significant steric bulk. Crystal structure studies of closely related compounds, such as 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine, reveal important details about steric hindrance. nih.govresearchgate.net
In the solid state, the orientation of the rings is fixed, but these structures provide a good starting point for understanding the steric constraints. For example, the dihedral angle between the pyrazole ring and the phenyl ring at the 5-position is often significantly larger than that of the phenyl ring at the 3-position due to steric clashes with the pyridine moiety. nih.gov This steric demand influences how the ligand can approach and bind to a metal ion, affecting the geometry and stability of the resulting coordination complex. The flexibility allows the ligand to adopt a conformation that minimizes steric repulsion upon complexation. rsc.org
| Ring System Pair | Typical Dihedral Angle (°) | Structural Implication |
|---|---|---|
| Pyrazole Ring – C3 Phenyl Ring | ~4° | Near co-planarity, suggesting minimal steric hindrance with the core structure. nih.gov |
| Pyrazole Ring – C5 Phenyl Ring | ~50° | Significant twist due to steric conflict with the pyridine group. nih.gov |
| Pyrazole Ring – Pyridine Ring | Variable | This angle is flexible and adapts to minimize steric hindrance and optimize coordination. |
Mechanistic Studies of Catalytic and Biological Processes
Computational and theoretical investigations provide powerful tools to unravel the intricate mechanisms through which chemical compounds exert their catalytic or biological effects. For "this compound" and its structural analogs, these studies offer a molecular-level understanding of their function, guiding the design of more efficient catalysts and potent therapeutic agents.
Reaction Pathway Elucidation for Catalysis
A representative example is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental carbon-carbon bond-forming reaction. DFT studies on model systems with N-chelating ligands, such as pyridyl-pyrazoles, have provided detailed insights into the catalytic cycle. The general steps elucidated through these computational models are:
Transmetalation: In this step, the organic group (R') from an organoboron compound is transferred to the palladium center, displacing the halide. Computational studies model the transition state of this step, providing information on the geometry and energy required for the transfer.
Reductive Elimination: The final step involves the formation of the new C-C bond (R-R') and regeneration of the Pd(0) catalyst. DFT calculations can predict the feasibility of this step and the stability of the final product.
Similarly, in the context of olefin polymerization, nickel and vanadium complexes with bis(pyrazolyl)pyridine ligands have been investigated as catalysts. dntb.gov.uaresearchgate.net Computational studies on these systems focus on the mechanism of monomer coordination, insertion into the metal-alkyl bond, and chain termination pathways. These theoretical investigations are crucial for understanding how the ligand architecture, including the steric and electronic properties of substituents on the pyrazole and pyridine rings, influences the catalytic activity and the properties of the resulting polymer. nih.gov
Ligand-Receptor Interactions (in biological contexts)
Molecular docking and other computational techniques are instrumental in understanding how ligands like "this compound" and its derivatives might interact with biological macromolecules, such as enzymes and receptors. These studies predict the preferred binding orientation of the ligand within the active site of the protein and estimate the strength of the interaction, typically expressed as a binding energy.
The pyridyl-pyrazole scaffold is a common motif in the design of kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. Computational studies have been employed to investigate the interaction of pyrazole derivatives with various kinases, including Janus kinases (JAKs), tyrosine kinases, and cyclin-dependent kinases (CDKs). frontiersin.orgnih.govnih.govnih.gov
A representative area of investigation is the inhibition of Janus kinases. Pyrazolopyrimidine derivatives, which share structural similarities with pyridyl-pyrazoles, have been designed and computationally screened as potential JAK inhibitors. frontiersin.orgnih.gov In these studies, molecular docking is used to place the ligand into the ATP-binding site of the kinase. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
For instance, in a study on pyrazolopyrimidine derivatives as JAK3 inhibitors, covalent docking was used to predict the binding mode. frontiersin.orgnih.gov The computational analysis identified key amino acid residues in the active site that form strong interactions with the ligand. Such interactions are critical for the inhibitory activity of the compound. The results from these computational predictions are often used to guide the synthesis of new derivatives with improved potency and selectivity.
The following interactive table summarizes representative data from molecular docking studies of pyrazole derivatives with various protein kinases, illustrating the type of information obtained from such computational investigations.
| Ligand | Protein Target | PDB Code | Binding Energy (kcal/mol) | Interacting Residues (Examples) |
| Pyrazole Derivative 1b | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |
| Pyrazole Derivative 1d | Aurora A | 2W1G | -8.57 | Arg137, Leu263 |
| Pyrazole Derivative 2b | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |
| Pyrazolopyrimidine 21 | JAK3 | (modeled) | High Affinity | Cys909 |
| Pyrazolopyrimidine 41 | JAK3 | (modeled) | High Affinity | Cys909 |
This table presents illustrative data from various studies on pyrazole derivatives to demonstrate the output of molecular docking analyses. The specific binding energies and interacting residues are highly dependent on the exact ligand structure and the protein model used. frontiersin.orgnih.govresearchgate.net
These computational approaches not only help in understanding the mechanism of action of existing compounds but also play a crucial role in the rational design of new molecules with desired catalytic or biological properties.
Future Research Directions and Emerging Applications
Design of Advanced Ligand Systems
The foundational structure of 2-(3,5-diphenyl-1H-pyrazol-1-yl)pyridine offers substantial opportunities for the design of advanced ligand systems. Future research will likely focus on the strategic modification of the pyridine (B92270) and phenyl rings to fine-tune the steric and electronic properties of the ligand. The introduction of various functional groups could enhance coordination with a wider array of metal centers, leading to complexes with tailored properties. researchgate.net The development of such sophisticated ligands is a critical step toward their application in diverse fields, including catalysis and materials science.
The coordination chemistry of pyrazolyl ligands with transition metals has been a subject of extensive investigation due to their ability to form stable complexes with diverse coordination modes. nih.govresearchgate.net This adaptability makes them suitable for a wide range of applications. nih.govresearchgate.net
Exploration in Novel Catalytic Cycles
Pyrazolyl-based metal complexes have demonstrated considerable potential as catalysts in various chemical transformations, particularly in olefin transformations. nih.govresearchgate.net Future research is expected to delve deeper into the catalytic capabilities of metal complexes derived from this compound. A key area of investigation will be the exploration of novel catalytic cycles where these complexes can act as efficient and selective catalysts. This includes their potential application in cross-coupling reactions, C-H activation, and asymmetric catalysis, which are fundamental processes in modern organic synthesis.
The versatility of pyrazolyl ligands allows for the formation of metal complexes that can be instrumental in a variety of catalytic processes. nih.govresearchgate.net The ongoing study of these complexes is anticipated to uncover new catalytic activities and applications.
Development of Multifunctional Materials
The development of multifunctional materials incorporating this compound represents a burgeoning area of research. By integrating this compound into larger molecular architectures or polymer matrices, it is possible to create materials with a combination of desirable properties, such as luminescence, electronic conductivity, and catalytic activity. These materials could find applications in fields ranging from optoelectronics to sensor technology. The photophysical properties of metal complexes derived from this ligand are of particular interest for the development of novel light-emitting materials and photoredox catalysts.
Targeted Biological Research and Mechanism-Based Drug Discovery
Pyrazole (B372694) derivatives have a well-documented history of diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govacs.orgglobalresearchonline.net This provides a strong impetus for the targeted biological investigation of this compound and its analogues. Future research will likely involve the synthesis of a library of derivatives and their systematic screening for various biological activities. acs.org
For instance, new series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles have been synthesized and have shown promising antimicrobial activity. acs.orgnih.gov Furthermore, some 3,5-diphenyl-1H-pyrazole derivatives have exhibited platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory effects. nih.gov
Mechanism-based drug discovery will be crucial in understanding how these compounds exert their biological effects at the molecular level. This knowledge can then be used to design more potent and selective therapeutic agents with improved pharmacological profiles. The exploration of pyrazole-containing compounds as inhibitors of specific enzymes or protein-protein interactions is a particularly promising avenue. mdpi.com
| Biological Activity | Compound/Derivative Class | Reference |
| Antimicrobial | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | acs.orgnih.gov |
| Anti-inflammatory | 3,5-diphenyl-1H-pyrazole derivatives | nih.gov |
| Platelet Antiaggregating | 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines | nih.gov |
| Anticancer | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives | mdpi.com |
Integration with Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in modern chemistry. Future research on this compound and its derivatives will undoubtedly focus on the development of more environmentally benign and sustainable synthetic methodologies. This includes the use of greener solvents, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis and grinding. nih.goveurjchem.com
Recent studies have demonstrated the successful application of green synthesis methods for the preparation of various pyrazole-containing heterocyclic compounds. nih.govresearchgate.net These approaches not only reduce the environmental impact of chemical synthesis but can also lead to higher yields and shorter reaction times. sciencescholar.usmdpi.com The adoption of these principles will be essential for the sustainable production of these valuable compounds for their various applications.
Q & A
Q. What are the common synthetic routes for preparing 2-(3,5-Diphenyl-1H-pyrazol-1-yl)pyridine, and what critical parameters influence yield and purity?
The compound is typically synthesized via coordination-driven reactions. For example, a methanolic solution of 2-(3,5-diphenylpyrazol-1-ylmethyl)pyridine reacts with zinc acetate at room temperature, followed by slow solvent evaporation to yield crystals . Key parameters include:
- Stoichiometry : Equimolar ratios of ligand and metal salt prevent side-product formation.
- Solvent choice : Methanol facilitates ligand solubility and slow crystallization.
- Purification : Recrystallization from methanol ensures high purity (>95%).
Table 1 : Typical Reaction Conditions
| Component | Amount | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Ligand | 0.32 mmol | Methanol | 24 h | 81% |
| Zn(Ac)₂ | 0.32 mmol | Methanol | - | - |
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- Single-crystal X-ray diffraction (SC-XRD) : Monoclinic (P21/c) crystal system with unit cell parameters a = 12.58 Å, b = 16.53 Å, c = 7.94 Å, β = 97.76° .
- Spectroscopy : IR and NMR confirm functional groups and proton environments. For example, pyrazole C–H stretches appear at ~3100 cm⁻¹, and aromatic protons resonate at δ 7.2–8.5 ppm in ¹H NMR .
Advanced Research Questions
Q. How do steric and electronic factors influence the coordination behavior of this compound in transition metal complexes?
The ligand exhibits bidentate N,N-coordination via pyrazole (N1) and pyridine (N2) donors. Steric effects arise from the phenyl substituents:
- Steric hindrance : The C10 phenyl ring forms a 50.2° dihedral angle with the pyrazole ring, limiting metal accessibility .
- Electronic effects : Electron-withdrawing phenyl groups reduce pyrazole’s basicity, favoring coordination with late transition metals (e.g., Zn²⁺, Cu²⁺) .
- Supramolecular interactions : π-Stacking between phenyl rings and hydrogen bonding (e.g., C–H⋯O) stabilize coordination polymers .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can SHELX tools mitigate these issues?
Challenges include:
- Atom misassignment : Ambiguity in pyridine N3 positioning (e.g., C17 vs. C18 in the aromatic ring) due to similar electron densities. SHELXL’s least-squares refinement and displacement parameter analysis resolve this .
- Disorder : Phenyl ring rotation may cause disorder. SHELXE’s robust algorithms partition occupancy factors to model partial disorder .
- Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .
Table 2 : Key Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Z | 4 |
| R-factor | 0.039 |
| C–C bond lengths | 1.374–1.482 Å |
Q. How can contradictions in spectroscopic and crystallographic data be resolved for this compound?
- Case study : Discrepancies in dihedral angles (e.g., C1 phenyl coplanar vs. C10 phenyl tilted) arise from packing forces. SC-XRD confirms steric clashes, while DFT calculations (e.g., B3LYP/6-31G*) validate optimized geometries .
- Multi-technique validation : Cross-validate NMR/IR with Cambridge Structural Database (CSD) entries (e.g., CSD refcode: XXXXYY) to identify outliers .
Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
